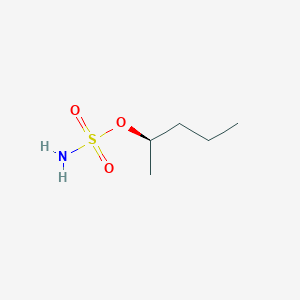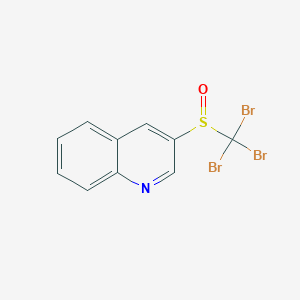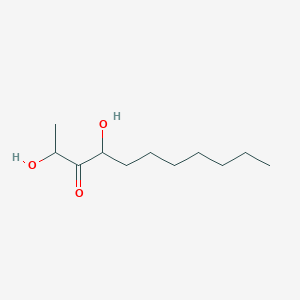
2,4-Dihydroxyundecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxyundecan-3-one is an organic compound characterized by the presence of two hydroxyl groups and a ketone group on an eleven-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyundecan-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of robust catalysts and optimized reaction conditions is crucial to achieve efficient production. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxyundecan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,4-Dihydroxyundecan-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxyundecan-3-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups enable the compound to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
2,4-Dihydroxybenzoic Acid: Known for its use in pharmaceuticals and cosmetics.
3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters in the brain.
2,4-Dihydroxy-3,3-Dimethyl-Butyrate: Used in the synthesis of bioactive molecules.
Uniqueness: 2,4-Dihydroxyundecan-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its long carbon chain and functional groups make it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
649767-34-0 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2,4-dihydroxyundecan-3-one |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(13)11(14)9(2)12/h9-10,12-13H,3-8H2,1-2H3 |
InChI Key |
FPPUZUVYJHRMON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[Oxybis(methylene)]di(but-3-enoic acid)](/img/structure/B12603638.png)
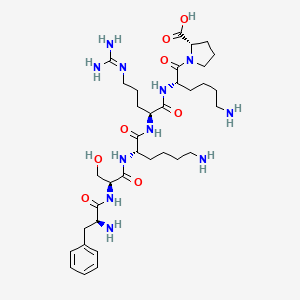
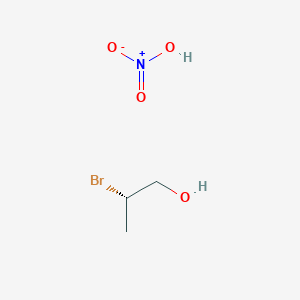
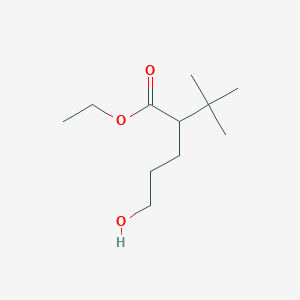
![4-[(3-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12603658.png)
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)
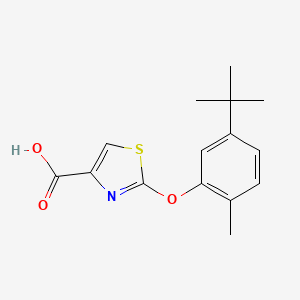
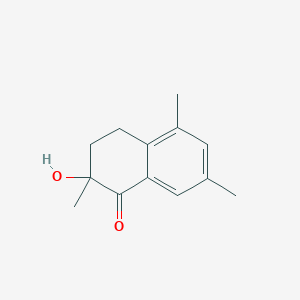
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
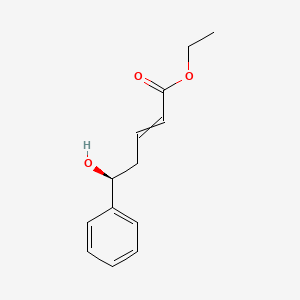

![N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603689.png)
